3-Fluoro-6-methoxypyridazine chemical structure and properties
3-Fluoro-6-methoxypyridazine chemical structure and properties
Chemical Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
3-Fluoro-6-methoxypyridazine (CAS: 1934842-49-5) is a specialized heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals. As a 3,6-disubstituted pyridazine, it serves as a critical scaffold for introducing the pyridazine ring—a bioisostere of phenyl and pyridine rings—into bioactive molecules.
The compound is particularly valued for its unique reactivity profile: the fluorine atom at the C3 position is highly activated for Nucleophilic Aromatic Substitution (SnAr), while the methoxy group at C6 modulates the electronic properties of the ring and can serve as a latent functional group (via demethylation to the pyridazinone). This monograph details the chemical identity, synthetic pathways, reactivity, and medicinal chemistry applications of this versatile intermediate.[1]
Chemical Identity & Physical Properties[2][3][4]
| Property | Data |
| IUPAC Name | 3-Fluoro-6-methoxypyridazine |
| CAS Number | 1934842-49-5 |
| Molecular Formula | C₅H₅FN₂O |
| Molecular Weight | 128.11 g/mol |
| SMILES | COC1=CC=C(F)N=N1 |
| Appearance | Pale yellow to brown solid |
| Melting Point | ~100–105 °C (estimated based on analogs) |
| Solubility | Soluble in DCM, DMSO, MeOH; sparingly soluble in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Pathways[6][7]
The synthesis of 3-Fluoro-6-methoxypyridazine is typically achieved through functional group interconversion of 3,6-dichloropyridazine, a commercially available starting material. The most robust industrial route involves a sequential displacement strategy.
Route A: The Halex (Halogen Exchange) Process
This is the preferred method for scalability and yield. It utilizes the higher lability of the chloride leaving group in the first step, followed by a fluoride exchange.
Step 1: Monomethoxylation
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Reagents: 3,6-Dichloropyridazine, Sodium Methoxide (NaOMe), Methanol.
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Conditions: Reflux, 2–4 hours.
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Mechanism: Nucleophilic Aromatic Substitution (SnAr).[2]
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Protocol:
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Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous methanol.
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Add NaOMe (1.05 eq) dropwise at 0 °C to prevent bis-substitution.
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Reflux the mixture. Monitor by TLC/LCMS for the disappearance of starting material.
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Workup: Evaporate solvent, partition between water and dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate to yield 3-Chloro-6-methoxypyridazine .
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Step 2: Fluorination (Halex Reaction)
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Reagents: 3-Chloro-6-methoxypyridazine, Potassium Fluoride (KF), 18-Crown-6 (Phase Transfer Catalyst).
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Solvent: Sulfolane, DMSO, or NMP (Polar Aprotic).
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Conditions: 120–150 °C, 12–24 hours.
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Protocol:
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Mix 3-chloro-6-methoxypyridazine (1.0 eq) with spray-dried KF (3.0 eq) and 18-Crown-6 (0.1 eq) in dry DMSO.
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Heat to 130 °C under nitrogen. The crown ether solubilizes the fluoride ion, enhancing its nucleophilicity.
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Workup: Dilute with water, extract with diethyl ether (to leave polar impurities in DMSO/water), dry, and purify via silica gel chromatography.
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Route B: The Balz-Schiemann Reaction
Alternatively, the compound can be synthesized from the amino-derivative via a diazonium salt intermediate.
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Reagents: Sodium Nitrite (NaNO₂), HBF₄ or HF/Pyridine.
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Mechanism: Diazotization followed by thermal decomposition of the diazonium tetrafluoroborate.
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Note: This route is less favored for large-scale production due to the instability of diazonium salts but is useful for introducing Fluorine-18 for PET imaging.
Reactivity Profile & Mechanism
The chemical behavior of 3-Fluoro-6-methoxypyridazine is dominated by the electron-deficient nature of the 1,2-diazine ring.
Nucleophilic Aromatic Substitution (SnAr)
The C3-Fluorine is an excellent leaving group, significantly better than chloride or bromide in SnAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
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Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
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Regioselectivity: Substitution occurs exclusively at the C3 position (displacing Fluorine). The C6-Methoxy group is generally stable under basic SnAr conditions.
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Application: This reaction is the primary method for coupling the pyridazine core to other molecular fragments in drug discovery.
Demethylation to Pyridazinone
The methoxy group can be cleaved to reveal the hydroxyl group, which tautomerizes to the pyridazinone (lactam) form.
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Reagents: BBr₃ (Boron Tribromide) in DCM or HBr/Acetic Acid.
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Product: 6-Fluoro-3(2H)-pyridazinone.
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Utility: Pyridazinones are privileged scaffolds in kinase inhibitors and phosphodiesterase (PDE) inhibitors.
Directed Ortho Metalation (DoM)
While less common, the methoxy group can direct lithiation to the ortho-position (C5), allowing for functionalization (e.g., iodination, formylation) at the C5 carbon.
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Reagents: LTMP (Lithium Tetramethylpiperidide) or LDA at -78 °C.
Visualization of Chemical Pathways
Figure 1: Step-wise synthesis from dichloropyridazine and subsequent divergent reactivity pathways.
Applications in Medicinal Chemistry & Imaging
Bioisosterism
In drug design, the 3-fluoro-6-methoxypyridazine moiety is used as a bioisostere for:
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p-Fluorophenol ethers: The pyridazine nitrogens lower the lipophilicity (LogP) compared to a phenyl ring, improving water solubility and metabolic stability.
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2-Fluoropyridines: The additional nitrogen in the pyridazine ring alters the electrostatic potential surface, potentially improving binding affinity to target proteins via hydrogen bonding interactions.
PET Imaging (Positron Emission Tomography)
The [18F]-3-Fluoro-6-methoxypyridazine motif is a valuable radiotracer candidate.
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Synthesis: The 3-nitro or 3-trimethylammonium precursor is used for the late-stage introduction of the [18F] fluoride ion.
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Target: Used to label ligands for neuroreceptors (e.g., GABA-A) where the pyridazine ring is a known pharmacophore.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Handling: Use in a fume hood. Avoid dust formation.
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Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8 °C.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Preparation of 3,6-Dichloropyridazine: Google Patents. (Method for synthetizing 3,6-dichloropyridazine).[6][7] Available at:
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Halex Reaction on Heterocycles: WuXi Biology. (SnAr Reaction of Polyhalogenated Heterocycles). Available at: [Link]
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CAS Registry Data: Rlavie. (3-Fluoro-6-Methoxypyridazine CAS 1934842-49-5). Available at: [Link]
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General Pyridazine Chemistry: PubChem. (6-Methoxypyridazin-3-amine Properties). Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. chemscene.com [chemscene.com]
- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
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